1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a butyl chain linked to a phenoxyphenoxy moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.
Substitution Reactions: The piperazine core is then alkylated with ethyl bromide to introduce the ethyl group.
Attachment of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction using 1-bromo-4-(3-phenoxyphenoxy)butane.
Formation of the Oxalate Salt: The final compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy groups may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine hydrochloride
- 1-ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine sulfate
- 1-ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine phosphate
Uniqueness
1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid is unique due to its oxalate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly suitable for applications requiring high solubility and stability, such as in pharmaceutical formulations and industrial processes.
Properties
IUPAC Name |
1-ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.C2H2O4/c1-2-23-14-16-24(17-15-23)13-6-7-18-25-21-11-8-12-22(19-21)26-20-9-4-3-5-10-20;3-1(4)2(5)6/h3-5,8-12,19H,2,6-7,13-18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUHMYJOBGKBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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